molecular formula C8H14N4O2 B2846206 ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate CAS No. 1909336-51-1

ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate

Cat. No. B2846206
CAS RN: 1909336-51-1
M. Wt: 198.226
InChI Key: YLSMFHPOPAQWDT-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate is a type of tetrazole . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .


Synthesis Analysis

Tetrazoles can be synthesized from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 . The reaction of sodium azide with nitriles to give 1 H -tetrazoles proceeds readily in water with zinc salts as catalysts . Treatment of organic nitriles with NaN 3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1 H -tetrazoles .


Molecular Structure Analysis

The tetrazole ring is the fragment of a number of modern drugs . This heteroaromatic system contains the maximum number of nitrogen atoms, which is the reason why tetrazoles exhibit the extreme values of acidity, basicity, and complex formation constants . They have specific thermochemical properties and exhibit multiple reactivity .


Chemical Reactions Analysis

Tetrazoles have several reaction centers and the possibility of prototropy, which affords the conditions for their use in organic and bioorganic synthesis as reagents and catalysts . Many of the properties of NH-unsubstituted tetrazoles are related to their ability to act as acids and bases, and also to the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids .


Physical And Chemical Properties Analysis

Tetrazoles exhibit the extreme values of acidity, basicity, and complex formation constants . They have specific thermochemical properties .

Safety And Hazards

While specific safety and hazard information for ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate is not available, it’s important to note that tetrazoles are often used in the development of biologically active substances and are resistant to biological degradation . Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

The quantity and the interest of research devoted to the synthetic methods, molecular structure, physicochemical properties, and application of tetrazoles constantly increases . This suggests that there is potential for future research and development involving ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate and other tetrazoles.

properties

IUPAC Name

ethyl 2-tert-butyltetrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2/c1-5-14-7(13)6-9-11-12(10-6)8(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSMFHPOPAQWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(N=N1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylate

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